2-Amino-N-(2-oxo-3-piperidinyl)benzamide
Description
2-Amino-N-(2-oxo-3-piperidinyl)benzamide is a benzamide derivative featuring a 2-aminobenzoyl core linked to a 2-oxo-3-piperidinyl substituent. The compound’s structure combines a planar aromatic ring with a cyclic amide (piperidinone), conferring unique electronic and steric properties.
Properties
CAS No. |
84772-30-5 |
|---|---|
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-amino-N-(2-oxopiperidin-3-yl)benzamide |
InChI |
InChI=1S/C12H15N3O2/c13-9-5-2-1-4-8(9)11(16)15-10-6-3-7-14-12(10)17/h1-2,4-5,10H,3,6-7,13H2,(H,14,17)(H,15,16) |
InChI Key |
ACYVDIMSMJEHRM-UHFFFAOYSA-N |
SMILES |
C1CC(C(=O)NC1)NC(=O)C2=CC=CC=C2N |
Canonical SMILES |
C1CC(C(=O)NC1)NC(=O)C2=CC=CC=C2N |
solubility |
35 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The 2-aminobenzamide scaffold is common in medicinal chemistry, with variations in the N-substituent dictating properties. Key analogs include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: Compounds like 2-Amino-N-(p-tolyl)benzamide (7) exhibit higher yields (97%) due to the stabilizing p-tolyl group, whereas electron-withdrawing substituents (e.g., 4-F in 3b) reduce yields (62%) but enhance metabolic stability .
- Heterocyclic Substituents: The piperidinone group in the target compound may enhance binding to enzymes or receptors through dipole interactions, similar to morpholine-containing analogs (e.g., 2-Amino-N-(4′-morpholinophenyl)benzamide (5b), yield: 97%) .
Physicochemical Properties
Data from analogs suggest trends in melting points, solubility, and molecular weights:
Key Observations :
Challenges :
Target Compound Hypotheses :
- The piperidinone moiety may target proteases or kinases via its carbonyl group.
- Conformational rigidity could improve bioavailability compared to flexible analogs.
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